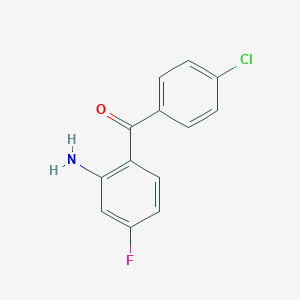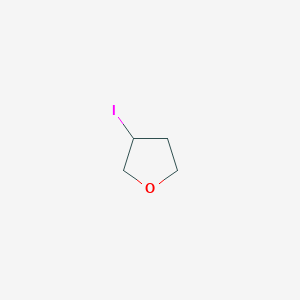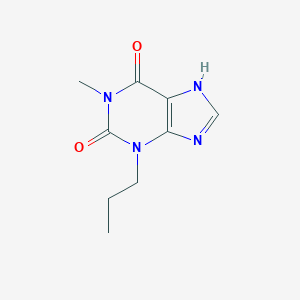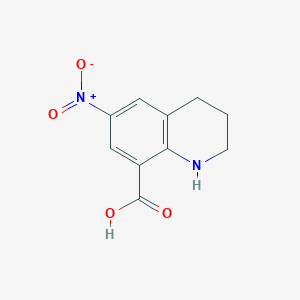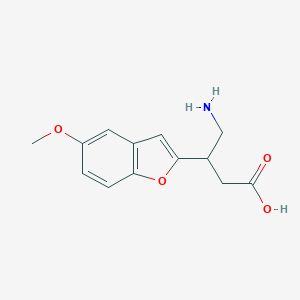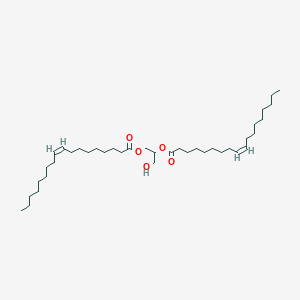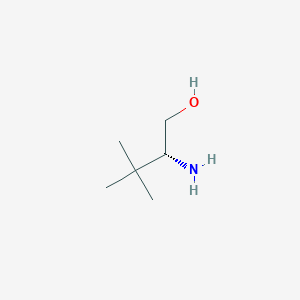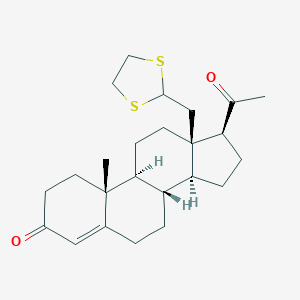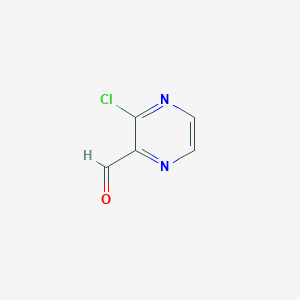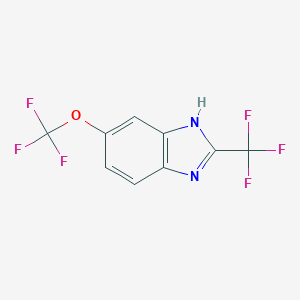![molecular formula C10H15N3O3 B053320 1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one CAS No. 111795-60-9](/img/structure/B53320.png)
1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both cyclopentyl and pyrimidinone moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of the amino and hydroxyl groups. The final step involves the formation of the pyrimidinone ring. Common reagents used in these reactions include cyclopentanone, ammonia, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes and continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an antiviral, antibacterial, or anticancer agent.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentyl and pyrimidinone derivatives, such as:
- 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone analogs with different substituents.
- Cyclopentylamines with varying functional groups.
- Pyrimidinone derivatives with different ring structures.
Uniqueness
What sets 1-(2-Amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
CAS No. |
111795-60-9 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-[2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-7(4-6(5-14)9(8)15)13-3-1-2-12-10(13)16/h1-3,6-9,14-15H,4-5,11H2 |
InChI Key |
BSXUSNWVPBLSKG-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=CC=NC2=O)N)O)CO |
Synonyms |
1-(2-amino-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone 1-AHHCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



